REACTION_CXSMILES
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[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[CH3:12].C1C(=O)N([Br:20])C(=O)C1.O>C(Cl)(Cl)Cl>[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[CH2:12][Br:20]
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Name
|
|
Quantity
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50 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(C(=O)OC)C=C1)C
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Name
|
|
Quantity
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46.6 g
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Type
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reactant
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Smiles
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C1CC(=O)N(C1=O)Br
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Name
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α,α′-azoisobutyronitrile
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Quantity
|
0.72 g
|
Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
|
1 L
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Name
|
|
Quantity
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500 mL
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Type
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reactant
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at 70° C. for 2 days
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
It was cooled down to RT
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Type
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WASH
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Details
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The organic layer was washed with aq. NaHCO3 (400 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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brine (500 mL), dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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WASH
|
Details
|
The residue was washed with n-pentane (2×500 mL)
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |